Ethyl 4-(4-chlorophenyl)but-2-enoate
CAS No.:
Cat. No.: VC15793292
Molecular Formula: C12H13ClO2
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13ClO2 |
|---|---|
| Molecular Weight | 224.68 g/mol |
| IUPAC Name | ethyl 4-(4-chlorophenyl)but-2-enoate |
| Standard InChI | InChI=1S/C12H13ClO2/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h3,5-9H,2,4H2,1H3 |
| Standard InChI Key | DFCNNAZQKCVOON-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C=CCC1=CC=C(C=C1)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The IUPAC name for this compound, ethyl (E)-4-(4-chlorophenyl)but-2-enoate, reflects its stereochemistry and substituent arrangement. The conjugated double bond between carbons 2 and 3 of the butenoate chain enhances its reactivity in cycloaddition and electrophilic substitution reactions. Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.68 g/mol |
| CAS Number | 1105703-73-8 |
| InChI Key | DFCNNAZQKCVOON-HWKANZROSA-N |
| Canonical SMILES | CCOC(=O)/C=C/CC1=CC=C(C=C1)Cl |
The para-chlorophenyl group contributes to the compound’s lipophilicity (), as calculated from its structure . This property is critical for its permeability in biological systems and solubility in organic solvents like ethanol and dichloromethane.
Synthesis and Industrial Production
Esterification of 4-(4-Chlorophenyl)-2-butenoic Acid
The primary synthesis route involves acid-catalyzed esterification of 4-(4-chlorophenyl)-2-butenoic acid with ethanol. Sulfuric acid () is typically employed as a catalyst under reflux conditions (70–80°C) to achieve near-quantitative yields. The reaction mechanism proceeds via protonation of the carboxylic acid, followed by nucleophilic attack by ethanol and subsequent dehydration:
Industrial-scale production utilizes continuous flow reactors to optimize temperature control and minimize side reactions such as transesterification.
Alternative Synthetic Pathways
Applications in Organic Synthesis
Intermediate for Heterocyclic Compounds
The α,β-unsaturated ester moiety in ethyl 4-(4-chlorophenyl)but-2-enoate participates in Michael additions and Diels-Alder reactions. For example, reaction with hydrazines yields pyrazole derivatives, which are pharmacologically relevant scaffolds.
Medicinal Chemistry Precursors
Structural analogs of this compound have demonstrated moderate antimicrobial and anti-inflammatory activities in preliminary studies. While direct biological data for ethyl 4-(4-chlorophenyl)but-2-enoate remain limited, its hydrolysis product, 4-(4-chlorophenyl)-2-butenoic acid, exhibits inhibitory effects on cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR (400 MHz, CDCl₃):
-
δ 7.30–7.25 (m, 2H, Ar-H)
-
δ 7.15–7.10 (m, 2H, Ar-H)
-
δ 6.85 (dt,
-
δ 4.15 (q, )
-
δ 3.45 (d, )
-
δ 1.25 (t, )
The coupling constant confirms the trans configuration of the double bond.
Infrared (IR) Spectroscopy
Key absorption bands include:
-
: 1715 cm⁻¹ (ester carbonyl)
-
: 1640 cm⁻¹ (conjugated double bond)
-
: 740 cm⁻¹ (aromatic chloro group)
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